1,3-Bis(4-bromophenyl)propanone
Overview
Description
1,3-Bis(4-bromophenyl)propanone is an organic compound with the molecular formula C15H12Br2O. It is characterized by the presence of two bromophenyl groups attached to a propanone backbone. This compound is known for its white to light yellow crystalline appearance and has a melting point of approximately 117-121°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)propanone can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-bromophenylacetate with a suitable reagent to form the desired product . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Brominated carboxylic acids.
Reduction: Brominated alcohols.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
1,3-Bis(4-bromophenyl)propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)propanone involves its interaction with specific molecular targets. The bromophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)propanone: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(4-fluorophenyl)propanone: Similar structure but with fluorine atoms instead of bromine.
1,3-Bis(4-iodophenyl)propanone: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,3-Bis(4-bromophenyl)propanone is unique due to the presence of bromine atoms, which impart specific chemical properties such as higher reactivity in substitution reactions compared to its chlorinated or fluorinated counterparts. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility .
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDQAUVBWSUMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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